pKa Acidity: 3,4-DNBA Is the Least Acidic Dinitrobenzoic Acid Isomer—Critical for pH-Dependent Extraction and Reactivity
Among the six dinitrobenzoic acid isomers, 3,4-DNBA exhibits the highest pKa value (2.82 at 25 °C), making it the least acidic isomer alongside 3,5-DNBA [1]. By comparison, 2,4-DNBA (pKa = 1.42) is approximately 25-fold more acidic (ΔpKa ≈ 1.4), while 2,6-DNBA (pKa = 1.14) is nearly 50-fold more acidic [1]. This quantitative difference means that 3,4-DNBA requires distinctly different pH conditions for quantitative deprotonation, liquid-liquid extraction, and salt formation compared to ortho-substituted isomers, directly affecting workup procedures and derivatization efficiency [1].
| Evidence Dimension | Acid dissociation constant (pKa) at 25 °C |
|---|---|
| Target Compound Data | pKa = 2.82 (3,4-DNBA) |
| Comparator Or Baseline | 2,4-DNBA pKa = 1.42; 2,6-DNBA pKa = 1.14; 3,5-DNBA pKa = 2.82; 2,5-DNBA pKa = 1.62; 2,3-DNBA pKa = 1.85 |
| Quantified Difference | ΔpKa = 1.40 vs. 2,4-DNBA (~25-fold acidity difference); ΔpKa = 1.68 vs. 2,6-DNBA (~48-fold acidity difference) |
| Conditions | Aqueous solution, 25 °C; data from CRC Handbook of Tables for Organic Compound Identification, 3rd Edition, 1984 |
Why This Matters
The 25- to 48-fold lower acidity relative to ortho-substituted isomers dictates fundamentally different pH conditions for salt formation, ion-pair extraction, and chromatographic retention, directly influencing procurement decisions when a specific acid strength is required.
- [1] Wikipedia contributors. Acide dinitrobenzoïque. Wikipédia. Version du 4 février 2021. Propriétés table: pKa values for all six isomers, citing CRC Handbook of Tables for Organic Compound Identification, 3rd Edition, 1984. View Source
